molecular formula C11H16Cl4N2 B1457368 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride CAS No. 1427380-95-7

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride

Cat. No.: B1457368
CAS No.: 1427380-95-7
M. Wt: 318.1 g/mol
InChI Key: ZSVYDEBACXYVOW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride (CAS: 1249074-58-5) is a diazepane derivative characterized by a 1,4-diazepane ring substituted with a 3,4-dichlorophenyl group and two hydrochloride counterions. Its molecular formula is C₁₁H₁₄Cl₂N₂ (MW: 245.15 g/mol), with a SMILES string of C1CNCCN(C1)C2=CC(=C(C=C2)Cl)Cl . The compound is structurally defined by the dichlorophenyl moiety, which confers hydrophobic and electronic properties, and the seven-membered diazepane ring, which distinguishes it from smaller heterocycles like piperazine or piperidine.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.2ClH/c12-10-3-2-9(8-11(10)13)15-6-1-4-14-5-7-15;;/h2-3,8,14H,1,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVYDEBACXYVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-95-7
Record name 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride
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Biological Activity

1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analyses with related compounds.

  • Molecular Formula : C12H14Cl2N2·2HCl
  • Molecular Weight : 299.16 g/mol
  • CAS Number : 1427380-95-7

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The compound is believed to modulate various biological pathways by influencing receptor activity and enzyme inhibition.

Potential Mechanisms Include:

  • Receptor Modulation : Similar compounds have shown agonistic activity towards peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in drug metabolism, particularly cytochrome P450 isoforms.

In Vitro Studies

In vitro assessments have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of the compound.

Key Findings:

  • Cytotoxicity : The compound exhibited low cytotoxicity across various cell lines at concentrations up to 200 µM, indicating a favorable safety profile for further development.
  • Enzyme Interaction : It showed minimal inhibition of cytochrome P450 isoforms, suggesting a lower risk for drug-drug interactions.
  • Cardiotoxicity Assessment : In hERG potassium channel assays, the compound demonstrated low potency for hERG inhibition, indicating reduced risk of cardiotoxic effects.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameCytotoxicity (200 µM)CYP450 InhibitionhERG InhibitionPPAR Activity
1-(3,4-Dichlorophenyl)-1,4-diazepaneLowMinimalLowPotential
Compound A (related analog)LowNoneLowHigh
Compound B (related analog)ModerateModerateModerateHigh

Case Study 1: Metabolic Stability

In a study assessing metabolic stability, derivatives similar to 1-(3,4-Dichlorophenyl)-1,4-diazepane demonstrated half-lives exceeding 60 minutes in liver microsomes from both humans and rats. This indicates good bioavailability and stability against hepatic metabolism.

Case Study 2: Neuroprotective Effects

A study involving a structurally similar diazepane derivative indicated neuroprotective effects in animal models of neurodegeneration. These findings suggest that 1-(3,4-Dichlorophenyl)-1,4-diazepane may exhibit similar protective properties against neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride C₁₁H₁₄Cl₂N₂ 245.15 3,4-dichlorophenyl Diazepane core; high Cl content enhances lipophilicity
BD 1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride) C₁₃H₁₈Cl₂N₂ 321.20 3,4-dichlorophenethyl, piperazine Sigma-1 receptor antagonist; higher affinity for σ1 vs. σ2 receptors
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate C₁₂H₁₇N₂F·2HCl·H₂O 299.21 2-fluorobenzyl Fluorine substitution improves metabolic stability; soluble in DMSO
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride C₉H₁₄N₄·2HCl 263.17 Pyrimidinyl Potential kinase inhibitor applications; no safety hazards reported
1-(2-Thienylmethyl)-1,4-diazepane dihydrochloride C₁₀H₁₆N₂S·2HCl 277.23 Thienylmethyl Sulfur-containing group may alter redox properties
Key Observations:
  • Core Heterocycle Differences: The diazepane ring (7-membered) in the target compound contrasts with the 6-membered piperazine in BD 1063.
  • Substituent Effects : The 3,4-dichlorophenyl group in the target compound and BD 1063 enhances sigma receptor affinity due to hydrophobic and electron-withdrawing effects. Fluorine (in 2-fluorobenzyl derivatives) improves metabolic stability, while thienyl groups introduce sulfur-mediated interactions .

Pharmacological and Functional Comparisons

Sigma Receptor Interactions
  • BD 1063: A selective sigma-1 (σ1) receptor antagonist with 100-fold higher affinity for σ1 over σ2 receptors.
  • However, the diazepane core may reduce σ1 selectivity compared to BD 1063’s piperazine .
  • Other Ligands : Compounds like DTG (σ1/σ2 agonist) and (+)-pentazocine (σ1 agonist) modulate intracellular Ca²⁺ via sigma receptors. The target compound’s dichlorophenyl group may similarly influence Ca²⁺ signaling, though this requires validation .
Antidystonic Activity
  • BD 1063 and BD 1047 (a related piperazine derivative) suppress dystonia in rats by antagonizing sigma receptors. The target compound’s efficacy in such models remains untested but warrants investigation due to shared structural motifs .
Solubility and Stability
  • The target compound’s solubility data are unspecified, but analogs like 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate show slight solubility in methanol and DMSO .
  • Safety: No hazard statements are reported for the target compound, whereas BD 1063 and related ligands require precautions due to sigma receptor-mediated neuroactivity .

Preparation Methods

General Strategy

The core synthetic approach to 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride involves nucleophilic substitution (N-alkylation) of the 1,4-diazepane nitrogen with a 3,4-dichlorophenyl-containing electrophile, typically a halide or a suitable activated derivative. The reaction is generally conducted under reflux conditions in polar aprotic or alcoholic solvents, often in the presence of a base to facilitate deprotonation and nucleophilic attack.

Typical Preparation Procedure

  • Starting Materials : 1,4-diazepane and 3,4-dichlorophenyl halide (e.g., bromide or iodide).
  • Solvent : Common solvents include acetonitrile (CH3CN), ethanol, or methanol.
  • Base : Potassium carbonate (K2CO3) or triethylamine is used to scavenge the released acid and promote alkylation.
  • Temperature : Reflux temperatures (approximately 80°C) for several hours (4–6 h) to ensure complete reaction.
  • Work-up : After reaction completion, the mixture is cooled, filtered to remove salts, and the organic phase is extracted, dried, and concentrated.
  • Purification : Flash chromatography on silica gel using dichloromethane/methanol mixtures or recrystallization from ethanol.
  • Salt Formation : The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents.

Representative Experimental Data

Parameter Details
Starting materials 1,4-Diazepane; 3,4-Dichlorophenyl bromide/iodide
Solvent Acetonitrile, ethanol, or methanol
Base K2CO3 or triethylamine
Reaction temperature Reflux (ca. 80°C)
Reaction time 4–6 hours
Yield Moderate to good, typically 38–61% (varies with conditions)
Purification Flash chromatography (DCM/MeOH 30:1) or recrystallization
Salt formation HCl in ethanol to obtain dihydrochloride salt

Detailed Reaction Mechanism Insights

The N-alkylation proceeds via nucleophilic attack of the secondary amine nitrogen of 1,4-diazepane on the electrophilic carbon of the 3,4-dichlorophenyl halide, displacing the halide ion. The presence of base aids by neutralizing the acid formed and increasing nucleophilicity of the amine. The reaction may be influenced by steric and electronic effects of the dichlorophenyl substituents, which can affect reaction rate and yield.

Comparative Yields and Influencing Factors

Compound Variant Yield (%) Notes
1-(2,4-Dichlorophenyl)-1,4-diazepane 38 Lower yield due to steric hindrance
1-(3,4-Dichlorophenyl)-1,4-diazepane 41–61 Moderate yield; reaction optimized with reflux and base
1-(2-Trifluoromethylphenyl)-1,4-diazepane 61 Higher yield due to electronic effects

Yields are sensitive to reaction time, temperature, solvent choice, and base strength. The use of acetonitrile and K2CO3 under reflux has been shown to give yields in the 40–60% range for dichlorophenyl derivatives.

Purification and Salt Formation

After synthesis, the free base is commonly converted into the dihydrochloride salt to improve stability and solubility. This is done by treating the free base with aqueous or ethanolic hydrochloric acid, followed by isolation of the precipitated salt. The dihydrochloride form is often characterized by melting point, NMR spectroscopy, and elemental analysis to confirm purity and identity.

Research Findings and Optimization Studies

  • Reaction Optimization : Studies indicate that the use of anhydrous conditions and polar aprotic solvents enhances alkylation efficiency. The presence of catalytic iodide ions can facilitate halide exchange and improve reaction kinetics.
  • Reductive Amination Alternatives : While direct N-alkylation is standard, reductive amination using 3,4-dichlorobenzaldehyde and 1,4-diazepane followed by reduction with sodium borohydride has been explored as an alternative route, though less commonly applied for this specific compound.
  • Computational Studies : Mechanistic modeling supports the nucleophilic substitution pathway and highlights the influence of substituent electron-withdrawing effects on reaction rates.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
N-Alkylation with halide 1,4-Diazepane + 3,4-dichlorophenyl bromide/iodide, K2CO3, reflux in CH3CN Straightforward, moderate yield Requires halide precursor, moderate yields
Reductive amination 1,4-Diazepane + 3,4-dichlorobenzaldehyde, NaBH4, MeOH Alternative route, milder conditions More steps, possible mixture of products
Salt formation Treatment of free base with HCl in ethanol Improves stability and solubility Requires careful control of pH

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 3,4-dichlorophenyl halides with 1,4-diazepane in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (~80–100°C). Catalysts like KI may enhance reactivity. Post-synthesis purification involves column chromatography (e.g., alumina with chloroform/methanol (95:5)) to isolate the dihydrochloride salt . Key parameters include stoichiometric ratios, reaction time, and solvent choice, which directly impact yield (reported ~40–50% for analogous compounds) and purity (>95% via HPLC) .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

  • Methodological Answer : Characterization employs a combination of:

  • NMR (1^1H and 13^13C) to confirm the diazepane ring structure and substitution pattern.
  • IR spectroscopy to identify functional groups (e.g., N–H stretches near 3300 cm1^{-1}, C–Cl vibrations at 600–800 cm1^{-1}) .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify stoichiometry. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties or reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and interaction potentials with biological targets. For example, exact exchange terms in hybrid functionals improve thermochemical accuracy (average deviation <2.4 kcal/mol for analogous systems) . Computational solvation models (e.g., COSMO) estimate solubility parameters, aiding formulation design .

Q. What structure-activity relationship (SAR) considerations are critical for optimizing this compound in receptor-binding studies?

  • Methodological Answer : Key SAR factors include:

  • Substituent position : 3,4-dichlorophenyl groups enhance lipophilicity and receptor affinity (e.g., dopamine D3 receptors).
  • Diazepane ring flexibility : Compared to piperazines, the 7-membered ring may improve conformational adaptability for target engagement .
  • Salt form : Dihydrochloride improves aqueous solubility for in vitro assays (e.g., IC50_{50} determinations). Systematic substitution of the aryl group and ring size (e.g., piperazine vs. diazepane) in analogues reveals steric and electronic contributions to potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay conditions (e.g., buffer pH, cell line variability). Validate using standardized protocols (e.g., NIH’s Assay Guidance Manual).
  • Compound stability : Perform kinetic solubility studies (e.g., shake-flask method) and monitor degradation via LC-MS under assay conditions .
  • Off-target effects : Use counter-screening panels (e.g., CEREP’s BioPrint®) to identify non-specific interactions .

Q. How can solubility and stability be optimized for in vitro and in vivo studies?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., DMSO for stock solutions; ≤0.1% final concentration) or cyclodextrin-based formulations. Solubility in methanol is reported at 10 mg/mL for related compounds .
  • Stability : Store lyophilized powder at –20°C under inert gas (e.g., argon). For aqueous solutions, adjust pH to 3–5 (prevents hydrolysis) and avoid prolonged light exposure .

Q. What experimental approaches identify the compound’s molecular targets and mode of action?

  • Methodological Answer :

  • Target deconvolution : Use affinity chromatography with immobilized compound or CRISPR-Cas9 knockout screens.
  • Kinase profiling : Test against panels like Eurofins’ SelectScreen® for kinase inhibition (e.g., Rho kinase inhibition observed in diazepane analogues ).
  • Mechanistic studies : Employ phosphoproteomics or calcium flux assays to map signaling pathways affected .

Safety and Compliance

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid dust formation (risk: respiratory irritation).
  • Storage : Keep in sealed containers under nitrogen at –20°C. Shelf life: >2 years when protected from moisture .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-1,4-diazepane dihydrochloride

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